2-Ethoxy-4-methoxybenzaldehyde
Overview
Description
2-Ethoxy-4-methoxybenzaldehyde is an aromatic aldehyde with the molecular formula C10H12O3. It is characterized by the presence of both ethoxy and methoxy groups attached to a benzene ring, along with an aldehyde functional group. This compound is used in various chemical synthesis processes and has applications in different fields of scientific research.
Mechanism of Action
Target of Action
It is known that benzaldehydes, in general, can react at the benzylic position . The benzylic position is the carbon atom next to the aromatic ring, which in this case is the benzene ring of the benzaldehyde. This reaction can be resonance stabilized .
Mode of Action
It is known that secondary and tertiary benzylic halides typically react via an sn1 pathway, via the resonance-stabilized carbocation . This suggests that 2-Ethoxy-4-methoxybenzaldehyde may interact with its targets through a similar mechanism.
Biochemical Pathways
It is known that benzaldehydes can participate in various biochemical reactions, including free radical bromination, nucleophilic substitution, and oxidation . These reactions can affect various biochemical pathways and their downstream effects.
Result of Action
It is known that benzaldehydes can have various effects at the molecular and cellular levels, depending on their specific structures and the biochemical pathways they affect .
Action Environment
It is known that factors such as temperature, ph, and the presence of other molecules can influence the action of benzaldehydes .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Ethoxy-4-methoxybenzaldehyde can be synthesized through electrophilic aromatic substitution reactions. One common method involves the ethylation and methylation of benzaldehyde derivatives. The reaction typically requires a catalyst such as aluminum chloride (AlCl3) and is carried out under controlled temperature conditions to ensure the selective substitution of the ethoxy and methoxy groups on the benzene ring .
Industrial Production Methods
In industrial settings, the production of this compound often involves multi-step synthesis processes. These processes may include nitration, reduction, and subsequent substitution reactions to introduce the desired functional groups. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-4-methoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: 2-Ethoxy-4-methoxybenzoic acid.
Reduction: 2-Ethoxy-4-methoxybenzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
2-Ethoxy-4-methoxybenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in the development of pharmaceutical agents.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Comparison with Similar Compounds
Similar Compounds
2-Methoxybenzaldehyde: Lacks the ethoxy group, making it less hydrophobic compared to 2-Ethoxy-4-methoxybenzaldehyde.
4-Methoxybenzaldehyde: Lacks the ethoxy group and has different reactivity and solubility properties.
4-Ethoxybenzaldehyde: Lacks the methoxy group, resulting in different chemical behavior and applications.
Uniqueness
This compound is unique due to the presence of both ethoxy and methoxy groups, which confer distinct chemical properties such as increased hydrophobicity and altered reactivity. These properties make it a valuable compound in various synthetic and research applications.
Properties
IUPAC Name |
2-ethoxy-4-methoxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-3-13-10-6-9(12-2)5-4-8(10)7-11/h4-7H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXAVANUCHWRYFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)OC)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00343782 | |
Record name | 2-Ethoxy-4-anisaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00343782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42924-37-8 | |
Record name | 2-Ethoxy-4-anisaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00343782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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